molecular formula C11H12O2 B019015 (Z)-Ethyl cinnamate CAS No. 4610-69-9

(Z)-Ethyl cinnamate

Cat. No. B019015
Key on ui cas rn: 4610-69-9
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-HJWRWDBZSA-N
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Patent
US04335054

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
2.24 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=C.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.ClC1C=C(C=CC=1)CN(C)C>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
5.42 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN(C)C)C=CC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Six
Name
Quantity
2.24 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl cinnamate is prepared by the procedures

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335054

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
2.24 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=C.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.ClC1C=C(C=CC=1)CN(C)C>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
5.42 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN(C)C)C=CC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Six
Name
Quantity
2.24 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl cinnamate is prepared by the procedures

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335054

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
2.24 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=C.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.ClC1C=C(C=CC=1)CN(C)C>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:17]([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
5.77 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
5.42 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN(C)C)C=CC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Six
Name
Quantity
2.24 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl cinnamate is prepared by the procedures

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)OCC
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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